molecular formula C10H18N2 B12443888 (R)-tert-Butyl 3-cyanopiperidine

(R)-tert-Butyl 3-cyanopiperidine

Cat. No.: B12443888
M. Wt: 166.26 g/mol
InChI Key: KAVSPDNXSQRJMV-VIFPVBQESA-N
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Description

®-tert-Butyl 3-cyanopiperidine is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group and a cyano group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-cyanopiperidine can be achieved through several synthetic routes. One common method involves the reaction of ®-tert-Butyl piperidine-3-carboxylate with a suitable cyanating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-cyanopiperidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques, such as crystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-cyanopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like alkyl halides or organometallic reagents are employed for substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-tert-Butyl 3-cyanopiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of drugs targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-cyanopiperidine involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the piperidine ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanopyridine: A structurally related compound with a pyridine ring instead of a piperidine ring.

    3-Cyanopiperidine: The non-chiral version of ®-tert-Butyl 3-cyanopiperidine.

    tert-Butyl 3-cyanopyridine: A compound with a similar tert-butyl and cyano substitution pattern but on a pyridine ring.

Uniqueness

®-tert-Butyl 3-cyanopiperidine is unique due to its chiral nature and the presence of both a tert-butyl group and a cyano group on the piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

(3R)-1-tert-butylpiperidine-3-carbonitrile

InChI

InChI=1S/C10H18N2/c1-10(2,3)12-6-4-5-9(7-11)8-12/h9H,4-6,8H2,1-3H3/t9-/m0/s1

InChI Key

KAVSPDNXSQRJMV-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)N1CCC[C@H](C1)C#N

Canonical SMILES

CC(C)(C)N1CCCC(C1)C#N

Origin of Product

United States

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